1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 251.28 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dihydroxyacetophenone+Morpholine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted phenyl ethanones
Scientific Research Applications
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone
- 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone
Comparison: 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of both hydroxyl and morpholinomethyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the morpholinomethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)10-2-3-12(16)11(13(10)17)8-14-4-6-18-7-5-14/h2-3,16-17H,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXPQRBLGPFPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CN2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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